5-Fluoro-6-methoxynicotinic acid
Overview
Description
5-Fluoro-6-methoxynicotinic acid: is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 6-position on the pyridine ring. This compound is typically found as a white to yellow solid and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methoxynicotinic acid can be achieved through several synthetic routes. One common method involves the nitration of 5-fluoro-6-methoxypyridine, followed by reduction and subsequent oxidation to yield the desired acid . The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or catalytic processes . These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
5-Fluoro-6-methoxynicotinic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the pyridine ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological processes, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
- 5-Fluoronicotinic acid
- 6-Methoxynicotinic acid
- 5-Fluoro-2-methoxypyridine
Comparison: 5-Fluoro-6-methoxynicotinic acid is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination of functional groups can enhance its reactivity and specificity in various chemical and biological contexts compared to similar compounds .
Properties
IUPAC Name |
5-fluoro-6-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYCMDNRKZENOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717125 | |
Record name | 5-Fluoro-6-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953780-42-2 | |
Record name | 5-Fluoro-6-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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